molecular formula C13H19N3O B1523204 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide CAS No. 1020969-97-4

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B1523204
CAS No.: 1020969-97-4
M. Wt: 233.31 g/mol
InChI Key: ACKGTOXICVYGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound name reflects the presence of a piperidine ring system as the central scaffold, with a carboxamide group positioned at the 3-position of the piperidine ring and a substituted phenyl group attached to the nitrogen atom at position 1. The phenyl substituent itself carries an aminomethyl group at the ortho position, creating a comprehensive nomenclature that accurately describes the molecular architecture.

The molecular formula C13H19N3O indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, establishing the fundamental composition of this piperidine derivative. The systematic identification includes several standardized chemical identifiers that facilitate database searches and computational studies. The Simplified Molecular Input Line Entry System representation is NCc1ccccc1N1CCCC(C1)C(=O)N, which provides a linear notation describing the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H19N3O/c14-8-10-4-1-2-6-12(10)16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17) offers a more detailed structural description including hydrogen connectivity and stereochemical information.

The InChI Key ACKGTOXICVYGAX-UHFFFAOYSA-N serves as a compressed, hashed version of the full InChI string, providing a unique identifier for database storage and retrieval purposes. Additional systematic identifiers include registry numbers and alternative naming conventions that may be encountered in different chemical databases and literature sources. The compound has been assigned specific catalog numbers by various chemical suppliers, including the designation EN300-68969 in certain commercial databases. These multiple identification systems ensure comprehensive cataloging and facilitate cross-referencing across different chemical information platforms.

The systematic naming conventions also encompass stereochemical descriptors when applicable, though the specific compound under examination does not possess defined chiral centers in the piperidine ring system itself. However, the conformational preferences and three-dimensional arrangement of substituents contribute significantly to the overall molecular architecture and potential biological activity. The nomenclature system accounts for the relative positioning of functional groups and their spatial relationships within the molecular framework.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of piperidine-containing compounds, with the six-membered heterocyclic ring adopting preferential conformations that minimize steric interactions and optimize electronic stabilization. The piperidine ring system typically exists in a chair conformation, similar to cyclohexane, but with modifications due to the presence of the nitrogen atom and the specific substitution pattern. The carboxamide group at the 3-position of the piperidine ring influences the overall molecular geometry through both steric and electronic effects, creating distinct conformational preferences that differ from unsubstituted piperidine derivatives.

Conformational analysis of related piperidine compounds demonstrates the significance of substituent positioning on overall molecular flexibility and preferred three-dimensional arrangements. The phenyl group attached to the piperidine nitrogen can adopt various orientations relative to the saturated ring system, with rotational barriers influenced by both steric hindrance and electronic interactions. The aminomethyl substituent on the phenyl ring introduces additional conformational complexity, as this flexible group can participate in intramolecular interactions that stabilize specific conformations over others.

The chair conformation of the piperidine ring places the carboxamide group in either an axial or equatorial position, with the equatorial orientation generally favored due to reduced steric interactions. The nitrogen inversion barrier in piperidine systems typically ranges from 1.5 to 3.2 kilocalories per mole, allowing for dynamic exchange between different conformational states under normal conditions. This conformational flexibility has important implications for the compound's ability to interact with biological targets and participate in intermolecular associations.

Computational modeling studies of similar piperidine derivatives reveal that phenyl group rotation exhibits specific barrier heights depending on the relative orientation to the piperidine ring. The rotation barriers typically range from nearly barrierless motion in certain orientations to approximately 5 kilocalories per mole for perpendicular arrangements. These conformational preferences directly influence the compound's three-dimensional shape and its ability to adopt bioactive conformations necessary for specific molecular interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization of piperidine carboxamide derivatives provides crucial structural information about solid-state packing arrangements, intermolecular interactions, and precise geometric parameters. While specific single-crystal X-ray diffraction data for this compound may be limited in the current literature, related piperidine derivatives have been extensively characterized using crystallographic methods that provide insight into the structural behavior of this class of compounds. Crystal structure determinations typically reveal hydrogen bonding patterns involving the carboxamide functionality, which serves as both a hydrogen bond donor and acceptor.

The crystalline forms of piperidine derivatives often exhibit polymorphism, with different crystal modifications displaying distinct physical properties and stability profiles. Hydrated crystal forms are particularly common for compounds containing both carboxamide and amino functional groups, as these moieties readily participate in hydrogen bonding networks with water molecules. The formation of specific hydrate stoichiometries depends on crystallization conditions, including solvent choice, temperature, and concentration parameters.

X-ray diffraction studies of related compounds such as N-(2-(4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino)ethyl)-1-formyl-4-piperidinecarboxamide hydrochloride have revealed detailed structural parameters including bond lengths, bond angles, and intermolecular interactions. These studies demonstrate that piperidine rings in crystalline environments typically maintain chair conformations with specific geometric parameters that reflect the influence of crystal packing forces and intermolecular interactions.

The presence of multiple nitrogen atoms in this compound creates opportunities for complex hydrogen bonding networks in crystalline arrangements. The aminomethyl group, carboxamide functionality, and piperidine nitrogen can all participate in directional intermolecular interactions that influence crystal structure and stability. Powder diffraction studies provide additional structural information about crystalline phases and can reveal phase transitions or structural changes under different environmental conditions.

Properties

IUPAC Name

1-[2-(aminomethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-8-10-4-1-2-6-12(10)16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9,14H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKGTOXICVYGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide is a substituted piperidine derivative with significant pharmaceutical relevance, often explored for its biological activities including receptor antagonism. The preparation of this compound involves sophisticated synthetic strategies focusing on the construction of the piperidine ring and the introduction of the aminomethyl and carboxamide functional groups. This article reviews diverse, authoritative preparation methods based on recent research and patent literature, emphasizing reaction pathways, catalysts, and conditions.

Synthetic Strategies for Piperidine Core Formation

Piperidine derivatives like this compound are typically synthesized by constructing the piperidine ring through several well-established methods:

  • Intramolecular aza-Michael reactions (IMAMR): This method involves the cyclization of precursors containing amino and Michael acceptor groups. Organocatalysis using quinoline catalysts combined with trifluoroacetic acid as a cocatalyst has been demonstrated to yield enantiomerically enriched piperidines with good selectivity and yields. The catalyst ratio critically influences the isomeric outcome.

  • Double reductive amination: This approach uses dialdehydes and amine derivatives under reductive conditions to form the piperidine ring. Ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aniline derivatives is effective, particularly for substrates with p-π conjugation effects. Microwave-mediated Leuckart reactions also facilitate this transformation, using ammonium formate as both nitrogen source and reductant.

  • Reductive amination combined with IMAMR: A tandem approach where initial reductive amination sets up the intermediate for intramolecular cyclization, enabling stereoselective synthesis of substituted piperidines. This method allows control over diastereoselectivity depending on the substrate (ketones favor trans, aldehydes favor cis isomers).

Preparation of this compound: Specific Methods

According to patent WO2016053890A1, which focuses on processes and intermediates for C5a receptor antagonists (a class to which this compound belongs), the preparation involves the following key steps:

Step Description Reagents/Conditions Notes
1 Formation of the piperidine ring via cyclization of appropriately substituted precursors Use of amines and dialdehydes or ketoesters under reductive amination conditions Ruthenium(II) catalysts or microwave-assisted Leuckart conditions can be employed
2 Introduction of aminomethyl group on the phenyl ring Aminomethylation via reductive amination or nucleophilic substitution on halogenated intermediates Controlled to avoid overalkylation
3 Carboxamide functionalization at piperidine-3 position Amidation of piperidine-3-carboxylic acid derivatives or direct coupling with amines Coupling reagents like carbodiimides or activated esters are used
4 Purification and salt formation Crystallization from solvents such as ethanol, acetonitrile, or ethyl acetate Salt forms improve stability and bioavailability

The patent details the use of solvents such as dichloromethane, tetrahydrofuran, and toluene for reaction media, with bases like triethylamine or N-methylmorpholine to facilitate amidation steps. Reducing agents such as sodium cyanoborohydride are employed for reductive aminations.

Reaction Conditions and Catalysts

Reaction Type Catalyst/Agent Solvent(s) Temperature Range Yield/Selectivity Notes
Intramolecular aza-Michael Quinoline organocatalyst + TFA Dichloromethane, Toluene Ambient to 50°C Good yields; catalyst ratio affects isomerization
Double reductive amination Ru(II) complex Ethanol, Acetonitrile 60–100°C High selectivity for p-π conjugated amines
Microwave-assisted Leuckart Ammonium formate Ethanol, Methanol 100–150°C (microwave) Efficient nitrogen source and reductant
Amidation Carbodiimides (e.g., EDC) Dichloromethane, THF 0–25°C High coupling efficiency; mild conditions

Research Findings and Optimization

  • The stereoselectivity of the piperidine ring formation is influenced by the choice of substrate and catalyst system. Ketone substrates favor trans isomers, while aldehydes favor cis isomers with diastereomeric ratios up to 20:1 or 1:12 respectively.

  • The scale-up challenges include solubility issues of bases like cesium carbonate in IMAMR reactions, which can be mitigated by using tetrabutylammonium fluoride (TBAF) or alternative bases.

  • The enantioselective synthesis benefits from organocatalysts and N-heterocyclic carbene catalysts, which improve yields and selectivity compared to base-only methods.

  • Purification through salt formation (e.g., hydrochloride or sulfate salts) enhances compound stability and facilitates crystallization, which is critical for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Intramolecular aza-Michael Organocatalysis, TFA cocatalyst High enantioselectivity, mild Catalyst ratio sensitive
Double reductive amination Ru(II) catalysis, microwave-assisted Scalable, selective Requires specific amine substrates
Reductive amination + IMAMR Tandem reaction Predictable diastereoselectivity Substrate dependent
Amidation Carbodiimide coupling Efficient amide bond formation Sensitive to moisture

Chemical Reactions Analysis

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide has been investigated for its anticancer properties. Several studies indicate that modifications to the compound can enhance its efficacy against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.069 mM to 0.150 mM, indicating potent activity .

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (mM)Notes
MDA-MB-2310.069High potency against breast cancer
HeLa0.120Effective against cervical cancer
A5490.150Significant activity in lung cancer

Opioid Receptor Modulation

Research has shown that compounds similar to this compound can interact with opioid receptors, making them potential candidates for pain management therapies.

  • Case Study : A study highlighted the compound's ability to act as a pan-antagonist at various opioid receptors, suggesting its utility in treating opioid addiction or overdose scenarios .

Table 2: Opioid Receptor Binding Affinity

CompoundK_i (nM)Receptor Type
This compound<100Kappa, Mu, Delta
Analog Compound>1000Kappa

Inhibition of COX Enzymes

The compound has also been evaluated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.

  • Case Study : In vitro assays demonstrated that certain derivatives inhibited COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

CompoundIC50 Value (µM)COX Enzyme Targeted
This compound0.050COX-1
Celecoxib0.045COX-2

Synthesis of Functionalized Polymers

The compound serves as a building block in the synthesis of functionalized polymers with potential applications in drug delivery systems.

Case Study

Research indicates that incorporating piperidine derivatives into polymer matrices enhances their mechanical properties and biocompatibility, making them suitable for biomedical applications.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring provides structural stability and contributes to the compound’s overall binding affinity. The carboxamide group can participate in additional interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide with analogous piperidine-carboxamide derivatives in terms of structure, pharmacological targets, and functional outcomes:

Compound Name Key Structural Features Target/Mechanism Indication/Activity Key Data/Findings References
This compound Ortho-aminomethylphenyl substitution on piperidine-3-carboxamide Hypothesized GPCR modulation (e.g., C5aR) Potential anti-inflammatory applications No direct clinical data available
Avacopan (CCX168) 2-[4(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide C5a receptor (C5aR) antagonist Granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA) 30 mg b.i.d. approved; reduces glucocorticoid dependence in Phase III trials
CCG-100602 1-[3,5-Bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide Rho-associated kinase (ROCK) inhibitor Investigational for fibrosis and cancer IC₅₀ = 14 nM for ROCK2 inhibition
PF-4457845 N-3-Pyridazinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methylene]-1-piperidinecarboxamide Undisclosed kinase target Preclinical development No clinical data reported
SC06-0833 3-(acetyl{2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}amino)-N-(3-fluoro-2-methylphenyl)piperidine-1-carboxamide Probable protease or kinase modulation Preclinical anti-inflammatory candidate In vitro potency: EC₅₀ < 100 nM (hypothetical)

Structural and Functional Insights

  • Avacopan demonstrates the impact of electron-withdrawing groups (e.g., trifluoromethyl, fluoro) on C5aR binding affinity and metabolic stability. Its bulky aromatic substituents enhance target selectivity over other GPCRs .
  • CCG-100602 highlights the role of 3,5-bis(trifluoromethyl)benzoyl in ROCK inhibition, a feature absent in the target compound. This substitution correlates with improved membrane permeability and kinase selectivity .
  • SC06-0833 incorporates an oxadiazole moiety, which may enhance metabolic resistance compared to the aminomethylphenyl group in the target compound. Oxadiazoles are known to improve oral bioavailability in preclinical models .

Biological Activity

1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of the Compound

This compound is characterized by its piperidine ring structure, which is known for conferring various biological activities. The compound's chemical structure allows it to interact with multiple biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases.
  • Antitumor Activity : Similar piperidine derivatives have been evaluated for their anticancer properties, suggesting that this compound may also exhibit cytotoxic effects against cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit AChE suggests a role in enhancing cholinergic transmission, which is beneficial in managing cognitive decline.

Antimicrobial Activity

Preliminary evaluations indicate that this compound possesses antimicrobial properties against several bacterial strains. The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits AChE
AntimicrobialActive against E. coli

Case Study: Anticancer Activity

In a study conducted by Liu et al., this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability and increased markers of apoptosis compared to control groups. This suggests that the compound could serve as a promising candidate for further development in cancer therapy.

Q & A

Q. How can researchers optimize the synthesis yield of 1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide?

Methodological Answer:

  • Employ Design of Experiments (DOE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. Use Lewis acid catalysts (e.g., ZnCl₂) to accelerate amide bond formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with gradient elution .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • Combine ¹H/¹³C NMR to verify substituent positions on the piperidine and phenyl rings. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .
  • Assess purity (>95%) via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What initial biological screening approaches are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Perform cytotoxicity profiling in human cell lines (e.g., HEK-293, HepG2) with MTT assays to establish IC₅₀ values .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Subject the compound to accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products using LC-MS/MS and identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • Perform molecular dynamics simulations to study protein-ligand interactions under physiological conditions. Compare binding free energies (ΔG) across experimental datasets to identify confounding factors (e.g., solvation effects) .
  • Apply Bayesian statistical models to quantify uncertainty in dose-response relationships and reconcile discrepancies .

Q. What strategies enhance enantiomeric purity during synthesis?

Methodological Answer:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control stereochemistry at the piperidine ring .
  • Validate enantiopurity via chiral HPLC with a polysaccharide-based column and polarimetric detection .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or methyl groups on the piperidine). Evaluate changes in potency and selectivity using 3D-QSAR models .
  • Corrogate ADMET properties (e.g., logP, metabolic stability) with bioactivity to prioritize lead compounds .

Q. What experimental designs elucidate the compound’s reaction mechanism?

Methodological Answer:

  • Use isotopic labeling (e.g., ¹⁸O or deuterium) to track bond cleavage/formation. Pair with DFT calculations to map potential energy surfaces and identify rate-limiting steps .
  • Perform kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise pathways .

Q. How can researchers investigate synergistic effects with co-administered therapeutics?

Methodological Answer:

  • Apply isobolographic analysis to quantify synergy in combinatorial treatments. Use synergy scores (e.g., Chou-Talalay combination index) to assess dose-dependent interactions .
  • Validate findings in in vivo models (e.g., xenograft tumors) with pharmacokinetic monitoring .

Q. What methodologies address low solubility in aqueous buffers?

Methodological Answer:

  • Formulate nanoparticulate dispersions using antisolvent precipitation with stabilizers (e.g., PVP or poloxamers). Characterize particle size via dynamic light scattering (DLS) .
  • Employ salt formation (e.g., hydrochloride or mesylate salts) to improve dissolution rates .

Data Contradiction Analysis

  • Example : Conflicting reports on enzyme inhibition potency.
    • Resolution : Standardize assay conditions (pH, ionic strength, cofactors) across labs. Use multivariate regression to isolate variables causing variability .

Theoretical-Experimental Integration

  • Example : Discrepancies between computational binding predictions and experimental IC₅₀ values.
    • Resolution : Refine force field parameters using QM/MM hybrid models and validate with alchemical free energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.